molecular formula C15H16Cl2N2S B195720 10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride CAS No. 3763-80-2

10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride

Cat. No.: B195720
CAS No.: 3763-80-2
M. Wt: 327.3 g/mol
InChI Key: CLFAUWZDUIVBAN-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is commonly referred to as chlorpromazine hydrochloride, a well-known antipsychotic medication used primarily to treat schizophrenia and manic-depression. This compound belongs to the phenothiazine class of drugs, which are characterized by their tricyclic structure and are widely used for their antipsychotic and antiemetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride typically involves the following steps:

    Formation of Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

    Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.

    Alkylation: The chlorinated phenothiazine is alkylated with 3-dimethylaminopropyl chloride to form the propanamine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent phenothiazine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.

Major Products

Scientific Research Applications

10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and its role in modulating dopamine receptors.

    Medicine: Extensively used in the treatment of psychiatric disorders such as schizophrenia, bipolar disorder, and severe anxiety.

    Industry: Employed in the development of antiemetic drugs to prevent nausea and vomiting.

Comparison with Similar Compounds

Similar Compounds

    Prochlorperazine: Another phenothiazine derivative used as an antiemetic and antipsychotic.

    Perphenazine: Similar in structure and used for similar indications but with different potency and side effect profiles.

    Fluphenazine: A more potent phenothiazine antipsychotic with a longer duration of action.

Uniqueness

10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride is unique due to its balanced efficacy in treating both positive and negative symptoms of schizophrenia, its relatively well-understood pharmacokinetics, and its extensive history of use in clinical practice. Its combination of antipsychotic, antiemetic, and sedative properties makes it a versatile compound in both medical and research settings.

Properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S.ClH/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15;/h1-2,4-7,10H,3,8-9,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFAUWZDUIVBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2095-17-2 (Parent)
Record name NSC 168977
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003763802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40191067
Record name NSC 168977
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3763-80-2
Record name 10H-Phenothiazine-10-propanamine, 2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3763-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 168977
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003763802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC168977
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168977
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Record name NSC 168977
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDEMETHYLCHLORPROMAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE9NJ19KHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride
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10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride

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